N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine, also known as TBCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TBCA is a member of the acryloyl class of compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and apoptosis, and has been implicated in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates multiple cellular processes. GSK-3β is involved in the regulation of cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting GSK-3β, this compound modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of GSK-3β, modulation of insulin signaling and glucose metabolism, induction of apoptosis, and protection of neurons. This compound achieves these effects by modulating various signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the JNK pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine is its potent and selective inhibition of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound can provide insights into the pathogenesis of various diseases and facilitate the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine involves a multi-step process that starts with the reaction of 4-tert-butylbenzoyl chloride with methionine in the presence of a base to form N-(4-tert-butylbenzoyl)-L-methionine. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)aniline to form this compound. The final product is purified using column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound achieves this by inhibiting GSK-3β, which is involved in insulin signaling and glucose metabolism.
In neurodegenerative disorders, this compound has been shown to protect neurons and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound achieves this by inhibiting GSK-3β, which is involved in the pathogenesis of these disorders.
properties
IUPAC Name |
2-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O4S/c1-25(2,3)18-9-7-17(8-10-18)22(29)28-21(15-16-5-11-19(26)12-6-16)23(30)27-20(24(31)32)13-14-33-4/h5-12,15,20H,13-14H2,1-4H3,(H,27,30)(H,28,29)(H,31,32)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDVRUDFUYIRH-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.